molecular formula C21H23F2N3O2 B6936614 N-[2-(3,5-difluorophenoxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

N-[2-(3,5-difluorophenoxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

Cat. No.: B6936614
M. Wt: 387.4 g/mol
InChI Key: SYLWYTDXBSVLKR-UHFFFAOYSA-N
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Description

N-[2-(3,5-difluorophenoxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a difluorophenoxy group attached to a phenyl ring, which is further connected to a pyrrolidine moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(3,5-difluorophenoxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O2/c22-15-11-16(23)13-18(12-15)28-20-6-2-1-5-19(20)24-21(27)26-10-7-17(14-26)25-8-3-4-9-25/h1-2,5-6,11-13,17H,3-4,7-10,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLWYTDXBSVLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(C2)C(=O)NC3=CC=CC=C3OC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-difluorophenoxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(3,5-difluorophenoxy)phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), which plays a role in the modulation of food intake and mood . By blocking this receptor, the compound can exert anxiolytic and antidepressant effects .

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